

18-MC scientific overview and research background

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

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Quantitative Data Summary

The table below consolidates key preclinical and early clinical findings for 18-MC.

Study Aspect	Key Findings	Experimental Model / Context
Primary Mechanism	$\alpha 3\beta 4$ nicotinic receptor antagonist; modulates dopamine in the mesolimbic system [1].	Nonclinical testing; rationale for drug design [1].
Key Differentiator	Does not stimulate MOR-coupled G-proteins; mechanism differs from ibogaine and noribogaine [2] [3].	<i>In vitro</i> assays (CHO cells, rat brain membranes) [3].
GDNF Pathway	Does not increase GDNF mRNA; site/mechanism of action differs from noribogaine [2].	SH-SY5Y cell culture; rat operant alcohol self-administration [2].
Safety & Toxicity	Designed to lack hallucinogenic properties and other toxicities of ibogaine [1].	Rational drug design; nonclinical safety profile [1].
Clinical Status	Phase 2 trials for Opioid Use Disorder were planned as of 2020 [1].	Human safety studies and planned patient trials [1].

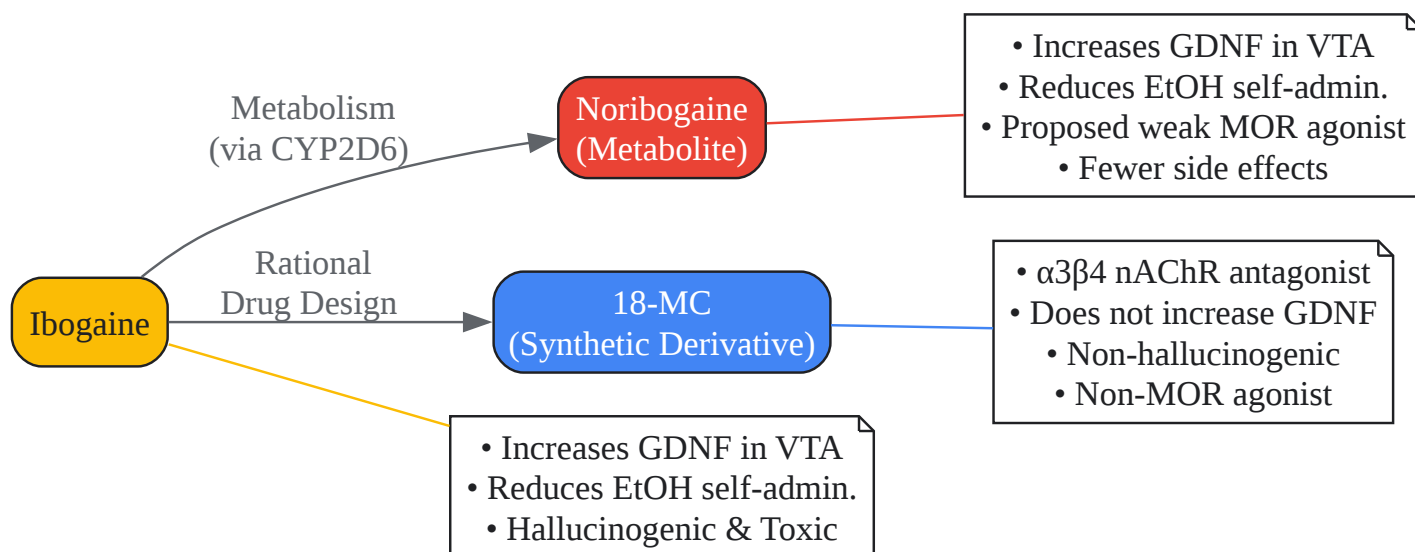
Experimental Protocols Overview

Key methodologies from foundational studies provide insight into how 18-MC's properties were evaluated.

- **Cell Culture Model (GDNF Expression): SH-SY5Y cells** (a human-derived neuroblastoma cell line) were used. Cells were treated with noribogaine or 18-MC. **GDNF mRNA levels** were quantified using **RT-PCR** to assess changes in expression. This study found noribogaine, but not 18-MC, induced a robust increase in GDNF mRNA [2].
- **Brain Infusion Study (Alcohol Self-Administration):** To localize the site of action, a cannula was surgically implanted in male **Long-Evans rats** to allow for microinfusion of noribogaine or 18-MC directly into the **Ventral Tegmental Area (VTA)**. Rats were trained to self-administer alcohol in an operant chamber. The number of lever presses for alcohol was measured following intra-VTA infusion, showing that noribogaine, but not 18-MC, reduced responding [2].
- **Receptor Activation Assay (MOR Agonism):** The functional activity at the μ -opioid receptor (MOR) was tested using a **guanosine-5'-O-(γ -thio)-triphosphate ($[^{35}\text{S}]\text{GTP}\gamma\text{S}$) binding** assay. This was conducted in several systems: **rat thalamic membranes**, and in **CHO (Chinese hamster ovary) cells** and **HEK (human embryonic kidney) cells** engineered to express human, rat, or mouse MORs. The assay measures the degree to which a compound activates the G-proteins coupled to the MOR. In these studies, ibogaine, noribogaine, and 18-MC did not stimulate $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ binding, indicating they are not MOR agonists [3].

Key Distinctions from Related Compounds

18-MC's unique profile becomes clear when compared to its parent compound, ibogaine, and the primary metabolite, noribogaine.



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Comparative mechanisms of ibogaine, noribogaine, and 18-MC

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References

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To cite this document: Smolecule. [18-MC scientific overview and research background]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b649617#18-mc-scientific-overview-and-research-background>]

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